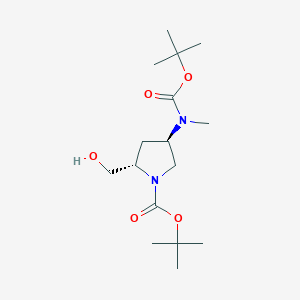
tert-Butyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and introduction of the tert-butyl group. Common reagents used in these reactions include tert-butyl chloroformate, methylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a useful tool for probing biochemical pathways.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its structural features could be exploited to design new drugs or drug delivery systems.
Industry
In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism by which tert-Butyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2S,4R)-4-((tert-butoxycarbonyl)(methyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-4-((tert-butoxycarbonyl)(ethyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl (2S,4R)-4-((tert-butoxycarbonyl)(propyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This configuration allows for unique reactivity and interactions that are not observed in similar compounds with different substituents or stereochemistry.
Eigenschaften
Molekularformel |
C16H30N2O5 |
|---|---|
Molekulargewicht |
330.42 g/mol |
IUPAC-Name |
tert-butyl (2S,4R)-2-(hydroxymethyl)-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H30N2O5/c1-15(2,3)22-13(20)17(7)11-8-12(10-19)18(9-11)14(21)23-16(4,5)6/h11-12,19H,8-10H2,1-7H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
SRCUNKUJLJOCRG-NEPJUHHUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)N(C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CC1CO)N(C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





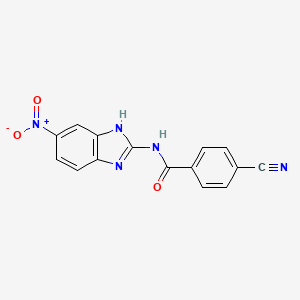
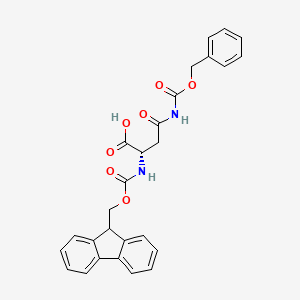

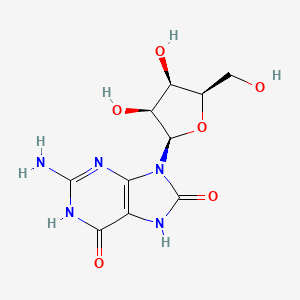

![2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12945620.png)

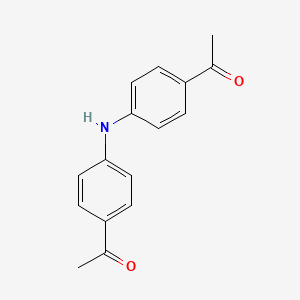
![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)
![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B12945640.png)

